Danshenxinkun B

Overview

Description

Danshenxinkun B is a natural product found in Salvia miltiorrhiza, Salvia przewalskii, and other organisms with data available.

Safety and Hazards

Mechanism of Action

Target of Action

Danshenxinkun B is an antioxidative component of tanshen (Salvia miltiorrhiza Bung) It’s known that the compound has antioxidative properties , suggesting it may interact with biological targets involved in oxidative stress and related pathways.

Mode of Action

It’s known that the hydroxy group at position 12 of ring c (enolic hydrogen) of this compound can react with the quinone of c-11 to form intramolecular hydrogen bonds . This reaction leads to a reduction in polarity and dissolubility of the compounds, which can influence their bioactivities .

Biochemical Pathways

Given its antioxidative properties , it can be inferred that this compound may play a role in pathways related to oxidative stress and free radical scavenging.

Pharmacokinetics

One study suggests that this compound might undergo hydrogenation, with the carbonyl and carbon–carbon double bonds being hydrogenated . This process could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given its antioxidative properties , it can be inferred that this compound may help protect cells from oxidative damage.

Action Environment

It’s known that the compound’s bioactivities can be influenced by its chemical structure, specifically the formation of intramolecular hydrogen bonds . This suggests that changes in the chemical environment could potentially affect the compound’s action.

Biochemical Analysis

Biochemical Properties

Danshenxinkun B plays a crucial role in biochemical reactions, primarily due to its antioxidant activity. It interacts with several enzymes and proteins, including nuclear factor-κB (NF-κB), nucleotide-binding oligomerization domain-like receptor family pyrin domain protein 3 (NLRP3), and gasdermin D (GSDMD). These interactions are essential in modulating inflammatory responses and protecting cells from oxidative stress .

Cellular Effects

This compound has been shown to exert protective effects on various cell types, including human umbilical vein endothelial cells (HUVECs). It influences cell function by inhibiting pyroptosis, a form of programmed cell death, and modulating the NF-κB/NLRP3 signaling pathway. This compound also affects gene expression and cellular metabolism, thereby reducing inflammation and oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activation of NF-κB and NLRP3, thereby preventing the formation of inflammatory complexes. Additionally, it reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and caspase-1, which are involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Long-term studies have shown that this compound can maintain its protective effects on cellular function, although its efficacy may diminish with extended exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant protective effects against oxidative stress and inflammation. At higher doses, it may cause adverse effects, including toxicity and cellular damage. Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as lactate dehydrogenase (LDH) and caspase-1, influencing metabolic flux and metabolite levels. These interactions help modulate the cellular response to oxidative damage and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound tends to accumulate in specific tissues, where it exerts its protective effects against oxidative stress and inflammation .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and the nucleus. Its activity and function are influenced by its localization, with significant effects observed in the regulation of gene expression and the inhibition of inflammatory pathways. Post-translational modifications and targeting signals play a role in directing this compound to these compartments .

Properties

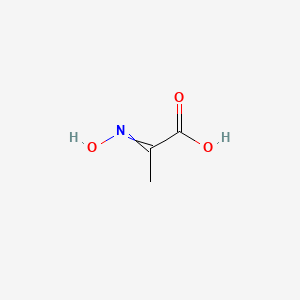

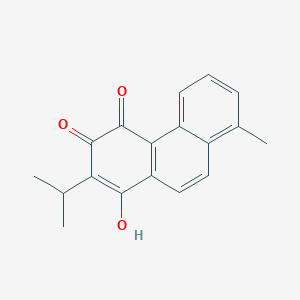

IUPAC Name |

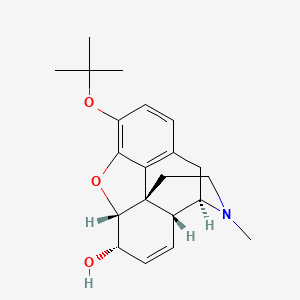

1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-9(2)14-16(19)13-8-7-11-10(3)5-4-6-12(11)15(13)18(21)17(14)20/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIJIAVGFMTLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415770 | |

| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65907-76-8 | |

| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Danshenxinkun B in protecting against oxidized low-density lipoprotein (ox-LDL) induced injury?

A1: Research indicates that this compound exerts its protective effect against ox-LDL-induced injury in human umbilical vein endothelial cells (HUVECs) by inhibiting pyroptosis, a type of programmed cell death. [] This inhibition is mediated through the suppression of the NF-κB/NLRP3 signaling pathway, which plays a crucial role in inflammation and pyroptosis. []

Q2: What are the key findings from in vitro studies on the effects of this compound on ox-LDL-treated HUVECs?

A2: In studies using ox-LDL-treated HUVECs, this compound demonstrated a significant reduction in lactate dehydrogenase (LDH) release, a marker of cell injury. [] Additionally, it significantly decreased the mRNA expression of key pyroptosis-related genes, including NF-κB1, NLRP3, gasdermin D (GSDMD), and interleukin-1β (IL-1β). [] Furthermore, this compound treatment effectively lowered the protein levels of NF-κB1, NLRP3, IL-1β, GSDMD-N, and caspase-1. [] These findings suggest a potent anti-pyroptotic effect of this compound in the context of ox-LDL-induced injury.

Q3: Which plant sources have been reported to contain this compound?

A3: this compound has been isolated from several plant sources, including:

Q4: What is the structural classification of this compound?

A4: this compound belongs to the class of diterpenoid quinones. These compounds are characterized by a core structure consisting of four isoprene units (C20) often containing quinone moieties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)

![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)

![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)

![(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1235122.png)